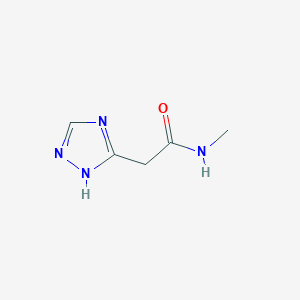
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one
Übersicht
Beschreibung
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one, also known as CNB or NBD-Cl, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the family of imidazolidin-2-ones, which are cyclic compounds that contain an imidazolidinone ring. CNB has been used as a fluorescent labeling reagent, a cross-linking agent, and a protease inhibitor.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is not well understood. However, it is believed that 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one reacts with amino groups in proteins and other biomolecules to form covalent bonds. This covalent modification can alter the structure and function of the biomolecules.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been shown to have a wide range of biochemical and physiological effects. For example, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been shown to inhibit the activity of proteases such as trypsin and chymotrypsin. 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has also been shown to cross-link proteins and other biomolecules, which can alter their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it is a versatile reagent that can be used for a wide range of applications, including fluorescent labeling, cross-linking, and protease inhibition. Another advantage of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it is relatively easy to synthesize and purify.
One of the limitations of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it can be toxic to cells at high concentrations. Therefore, it is important to use 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one at the appropriate concentration and to minimize exposure to 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one. One direction is to develop new methods for using 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one as a fluorescent labeling reagent, cross-linking agent, and protease inhibitor. Another direction is to study the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one in more detail, in order to better understand its effects on biomolecules. Finally, there is a need to develop new derivatives of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one that have improved properties for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been widely used in scientific research as a fluorescent labeling reagent, a cross-linking agent, and a protease inhibitor. As a fluorescent labeling reagent, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to label proteins, peptides, and other biomolecules. The labeled molecules can be detected by fluorescence spectroscopy, which provides a sensitive and non-destructive method for detecting and quantifying biomolecules.
As a cross-linking agent, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to cross-link proteins and other biomolecules. The cross-linked molecules can be analyzed by gel electrophoresis, which provides information on the structure and function of the biomolecules.
As a protease inhibitor, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to inhibit the activity of proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. Protease inhibitors are important tools for studying the function of proteases and their role in disease.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-2-1-6(5-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORGBHAMQUCTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3505760.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B3505768.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3505785.png)


![3-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3505810.png)
![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)

![N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B3505840.png)
![ethyl 4-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3505842.png)

![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)
